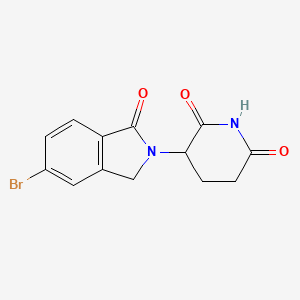
ethyl 3-bromo-2-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-fluoropropanoate is an organic compound belonging to the class of bromofluoropropanoates. It is a colorless, volatile liquid with a characteristic odor and boiling point of 65-66°C. It is a widely used reagent in organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and other compounds. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed in
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-fluoropropanoate is not fully understood. However, it is believed to act as a proton donor in the reaction of 3-bromo-2-fluoropropionic acid with ethyl alcohol. This protonation of the carboxylic acid increases the electrophilicity of the carbonyl group, which facilitates the nucleophilic attack of the alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed to be relatively non-toxic and is not expected to cause any adverse effects in humans. However, further research is needed to determine its exact biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ethyl 3-bromo-2-fluoropropanoate for laboratory experiments include its low cost and high reactivity. It is also easily available and can be stored for long periods of time. However, it is highly volatile and must be handled with care. In addition, the reaction of 3-bromo-2-fluoropropionic acid with ethyl alcohol is exothermic and must be monitored closely to avoid any accidents.
Direcciones Futuras
Future research should focus on further understanding the mechanism of action of ethyl 3-bromo-2-fluoropropanoate and its biochemical and physiological effects. In addition, further research should be done to optimize the synthesis method and to identify new applications for this compound. Finally, research should be done to explore the potential of this compound as a drug or drug delivery system.
Métodos De Síntesis
Ethyl 3-bromo-2-fluoropropanoate can be synthesized by the reaction of 3-bromo-2-fluoropropionic acid with ethyl alcohol in the presence of sulfuric acid. This reaction is usually carried out in a sealed tube at room temperature. The reaction is completed in about 10 minutes and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-fluoropropanoate is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is used as a reagent in the synthesis of 3-bromo-2-fluoropropanoic acid, which is used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and antifungal agents. It is also used as a reagent in the synthesis of various organic compounds, such as pyridines, pyrimidines, and purines.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 3-bromo-2-fluoropropanoate can be achieved through a substitution reaction of ethyl 3-bromo-2-hydroxypropanoate with hydrogen fluoride.", "Starting Materials": [ "Ethyl 3-bromo-2-hydroxypropanoate", "Hydrogen fluoride", "Sodium fluoride", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl 3-bromo-2-hydroxypropanoate in 50 mL of ethanol.", "Step 2: Add 5 g of sodium fluoride to the solution and stir for 30 minutes.", "Step 3: Slowly add 10 mL of hydrogen fluoride to the solution while stirring vigorously.", "Step 4: Continue stirring for 2 hours at room temperature.", "Step 5: Quench the reaction by adding 50 mL of water to the solution.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain ethyl 3-bromo-2-fluoropropanoate as a colorless liquid." ] } | |
Número CAS |
57504-61-7 |
Fórmula molecular |
C5H8BrFO2 |
Peso molecular |
199 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



